molecular formula C6H7NO2 B13814273 (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one

Cat. No.: B13814273
M. Wt: 125.13 g/mol
InChI Key: UIFHWKAPUHEDFO-RXMQYKEDSA-N
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Description

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, a hydroxymethyl group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Addition of the Ethynyl Group: The ethynyl group can be added through an alkynylation reaction, using reagents such as ethynyl lithium or ethynyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (4S)-4-ethynyl-1-(carboxymethyl)azetidin-2-one.

    Reduction: Formation of (4S)-4-ethyl-1-(hydroxymethyl)azetidin-2-one.

    Substitution: Formation of various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one depends on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The ethynyl group may enhance its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(hydroxymethyl)azetidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    (4S)-isobutyl-(3S)-methyldihydrofuran-2-one: Contains a different ring structure and functional groups, leading to distinct properties and applications.

Uniqueness

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is unique due to the presence of both the ethynyl and hydroxymethyl groups on the azetidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one

InChI

InChI=1S/C6H7NO2/c1-2-5-3-6(9)7(5)4-8/h1,5,8H,3-4H2/t5-/m1/s1

InChI Key

UIFHWKAPUHEDFO-RXMQYKEDSA-N

Isomeric SMILES

C#C[C@@H]1CC(=O)N1CO

Canonical SMILES

C#CC1CC(=O)N1CO

Origin of Product

United States

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